molecular formula C8H7FO3 B070980 3-Fluoro-5-methoxybenzoic acid CAS No. 176548-72-4

3-Fluoro-5-methoxybenzoic acid

Cat. No. B070980
M. Wt: 170.14 g/mol
InChI Key: WUHJSLPINVJGPW-UHFFFAOYSA-N
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Description

“3-Fluoro-5-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 g/mol . The IUPAC name for this compound is 3-fluoro-5-methoxybenzoic acid .


Synthesis Analysis

While specific synthesis methods for “3-Fluoro-5-methoxybenzoic acid” were not found in the search results, benzoic acid derivatives like this one are often used in the synthesis of active pharmaceutical ingredients due to their excellent lipophilicity and binding affinity .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-methoxybenzoic acid” consists of a benzene ring substituted with a fluoro group at the 3rd position and a methoxy group at the 5th position . The carboxylic acid group attached to the benzene ring contributes to its reactivity .


Physical And Chemical Properties Analysis

“3-Fluoro-5-methoxybenzoic acid” has a molecular weight of 170.14 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

  • Insecticidal Activity : A study described the synthesis of 1,3,4-oxadiazoles using a derivative of 4-Fluoro-3-phenoxybenzoic acid, which showed low insecticidal activity against certain crop pests (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

  • Pharmaceuticals : A compound closely related to 3-Fluoro-5-methoxybenzoic acid, specifically 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, has been synthesized as an intermediate of herbicides (Zhou Yu, 2002).

  • Environmental Microbiology : Fluorinated compounds like 3-Fluoro-5-methoxybenzoic acid have been used to trace the degradation of m-cresol in a methanogenic consortium, providing insights into the microbial degradation of aromatic compounds (Londry & Fedorak, 1993).

  • Analytical Chemistry : Fluorinated benzoic acids are used in high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).

  • Material Science : A study on the Fries rearrangement presented the scalable synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride, which are crucial in various industrial applications (Yerande et al., 2014).

  • Biochemistry : In another study, a phenyl ether derivative, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, isolated from the marine-derived fungus Aspergillus carneus, showed strong antioxidant activity (Xu et al., 2017).

Safety And Hazards

“3-Fluoro-5-methoxybenzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, or gas, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

3-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJSLPINVJGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620499
Record name 3-Fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxybenzoic acid

CAS RN

176548-72-4
Record name 3-Fluoro-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 50 ml round bottom flask equipped with stir bar and reflux condensor added 3-Fluoro-5-methoxybenzonitrile (0.62 g, 4.10 mmol), methanol (6.2 ml) and sodium hydroxide (6.2 ml, 6N aqueous). Stirred the resulting reaction mixture at 100° C. overnight. Reaction mixture was cooled to room temperature and concentrated in-vacuo. The residue was diluted with dichloromethane (100 ml) and acidified using hydrochloric acid (1N aqueous). The organic phase was separated, sequentially washed with water (100 ml) and brine (100 ml), dried (sodium sulfate) and concentrated in-vacuo, to yield the title compound (0.64g, 91%) as a white solid.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-difluoro-benzoic acid (6.38 g, 40.3 mmol) in DMF (10 mL), NaOMe (6.48 g, 121 mmol) was added at room temperature. The mixture was stirred at 120° C. for 12 h, cooled to room temperature and filtered. The solid obtained was dissolved in H2O and pH was adjusted to 3˜4 with 4M aqueous HCl solution. The mixture was filtered again and the white solid was washed with water (3×10 mL) to give 5.1 g of 3-fluoro-5-methoxybenzoic acid. 1H NMR (CDCl3): δ 7.37-7.43 (m, 2H), 6.83-6.88 (m, 1H), 3.86 (s, 3H).
Quantity
6.38 g
Type
reactant
Reaction Step One
Name
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Hu, PJ Morris, J Bonaventura, H Fan… - European journal of …, 2021 - Elsevier
… According to the general procedure, 2-amino-3-fluoro-5-methoxybenzoic acid (8c, 2.96 g, 16 … The crude compound 2-((4-chloro-2-nitrophenyl)amino)-3-fluoro-5-methoxybenzoic acid (9c…
Number of citations: 6 www.sciencedirect.com
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com

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